molecular formula C18H17ClN4O B2708258 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448071-58-6

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2708258
CAS No.: 1448071-58-6
M. Wt: 340.81
InChI Key: ISNLLIARKFIBOY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the coupling of the pyrazole derivative with a pyridine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a methoxy or cyano group.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-16-4-2-1-3-15(16)13-18(24)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNLLIARKFIBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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